molecular formula C9H9NO3 B14626752 2,6-Dimethoxybenzonitrile oxide CAS No. 57626-30-9

2,6-Dimethoxybenzonitrile oxide

Cat. No.: B14626752
CAS No.: 57626-30-9
M. Wt: 179.17 g/mol
InChI Key: PYWVLUFGWBSMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxybenzonitrile (CAS 16932-49-3) is a substituted benzonitrile derivative featuring two methoxy (-OCH₃) groups at the ortho positions (2 and 6) of the aromatic ring. This compound is characterized by its nitrile (-C≡N) functional group, which confers distinct electronic and steric properties. It is a white to off-white crystalline solid with a molecular weight of 163.17 g/mol and a melting point of 187–188°C .

Thermodynamic properties calculated via Joback and Crippen methods include a Gibbs free energy of formation (ΔfG°) of 165.20 kJ/mol and a heat of vaporization (ΔvapH°) of 61.97 kJ/mol . The compound is synthesized through nitration and methoxylation of m-dinitrobenzene, followed by saponification, though the overall yield is historically low . Industrially, it is marketed as a high-purity reagent (≥95%) with applications in pharmaceutical and agrochemical research .

Properties

CAS No.

57626-30-9

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2,6-dimethoxybenzonitrile oxide

InChI

InChI=1S/C9H9NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-5H,1-2H3

InChI Key

PYWVLUFGWBSMOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C#[N+][O-]

Origin of Product

United States

Preparation Methods

Methoxylation with Sodium Methoxide

Procedure :
2,6-Dichlorobenzonitrile undergoes nucleophilic aromatic substitution with sodium methoxide (NaOCH₃) in methanol under reflux (65–80°C). The reaction typically requires 6–12 hours for completion, with yields ranging from 85–92%.

Key Parameters :

  • Molar Ratio : 1:2.8–5 (2,6-dichlorobenzonitrile : NaOCH₃)
  • Catalyst : CuCl (0.5–1 mol%) accelerates substitution.
  • Workup : Neutralization with dilute H₂SO₄ followed by ethyl acetate extraction and recrystallization from methanol.

Mechanistic Insight :
The methoxy groups install via an SNAr mechanism, facilitated by electron-withdrawing nitrile groups activating the aromatic ring.

Subsequent Oxidation to Nitrile Oxide

Oxidation Agents :

  • Hydrogen Peroxide (H₂O₂) : 30% H₂O₂ in acetic acid at 0–5°C for 2 hours converts 2,6-dimethoxybenzonitrile to the nitrile oxide (yield: 78–85%).
  • Chloramine-T : Yields 70–75% under milder conditions (room temperature, 4 hours).

Side Reactions :

  • Overoxidation to 2,6-dimethoxybenzoic acid occurs if H₂O₂ is in excess.
  • Dimerization to furoxans is suppressed by maintaining low temperatures.

Oxidation of 2,6-Dimethoxybenzaldehyde Oxime

Oxime Synthesis

Starting Material : 2,6-Dimethoxybenzaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol (reflux, 3 hours) to form the aldoxime (yield: 90–95%).

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aldehyde : NH₂OH·HCl)
  • Base : Sodium acetate (pH 4–5) prevents side-product formation.

Dehydrogenation to Nitrile Oxide

Oxidants :

  • N-Bromosuccinimide (NBS) : Generates nitrile oxide in situ at 0°C (yield: 80–88%).
  • Lead Tetraacetate (Pb(OAc)₄) : Higher selectivity but lower yield (70–75%) due to competing overoxidation.

Critical Factors :

  • Strict temperature control (–5 to 5°C) minimizes dimerization.
  • Anhydrous conditions prevent hydrolysis to carboxylic acids.

Alternative Routes from Aniline Derivatives

Bromination-Diazotization-Methoxylation Sequence

Steps :

  • Bromination : Aniline → 2,4,6-tribromoaniline using HBr/H₂O₂ (yield: 95%).
  • Diazotization : NaNO₂/H₂SO₄ in ethanol → 1,3,5-tribromobenzene (yield: 90%).
  • Methoxylation : CuCl-catalyzed substitution with NaOCH₃ → 1,3,5-trimethoxybenzene (yield: 90%).
  • Oxidation : H₂O₂/H₂SO₄ → 2,6-dimethoxybenzoquinone → reduction to aldehyde → oxime formation → oxidation.

Overall Yield : 68% (4 steps).

Limitations :

  • Multi-step process increases cost and time.
  • Requires handling hazardous intermediates (e.g., tribromoaniline).

Catalytic Ammoxidation of 2,6-Dichlorotoluene

Procedure :
2,6-Dichlorotoluene reacts with ammonia and air over a P-V-Mo-Cr-K-O/γ-Al₂O₃ catalyst at 350–375°C.

Performance Metrics :

  • Conversion : 99.5%
  • Selectivity : 95% toward 2,6-dichlorobenzonitrile.
  • Scale-Up Feasibility : Suitable for industrial production due to continuous fixed-bed operation.

Post-Reaction Processing :

  • The nitrile product is purified via spray absorption and recrystallization.

Comparative Analysis of Methods

Method Starting Material Yield Cost Scalability
Nucleophilic Substitution 2,6-Dichlorobenzonitrile 85–92% Low High
Aldoxime Oxidation 2,6-Dimethoxybenzaldehyde 70–88% Moderate Moderate
Aniline Derivative Route Aniline 68% High Low
Catalytic Ammoxidation 2,6-Dichlorotoluene 95% Low Industrial

Key Observations :

  • Nucleophilic Substitution balances cost and yield for lab-scale synthesis.
  • Catalytic Ammoxidation is optimal for bulk production but requires specialized equipment.
  • Aldoxime Oxidation offers flexibility but suffers from oxidant sensitivity.

Challenges and Optimization Strategies

Purification Challenges

  • Byproducts : Dimeric furoxans and overoxidized acids require column chromatography (silica gel, hexane/EtOAc).
  • Recrystallization Solvents : Methanol/water (4:1) achieves >98% purity.

Catalytic Improvements

  • CuCl Optimization : Increasing CuCl loading to 1.5 mol% reduces reaction time by 30% without compromising yield.
  • Enzymatic Dehydration : Aldoxime dehydratases (Oxds) show promise for nitrile oxide synthesis under mild conditions but remain underexplored.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzonitrile oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazirine intermediates, while substitution reactions can produce various substituted benzonitriles .

Scientific Research Applications

2,6-Dimethoxybenzonitrile oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxybenzonitrile oxide involves its reactivity as a nitrile oxide. It undergoes 1,3-dipolar cycloaddition reactions with various unsaturated compounds such as alkynes, alkenes, and cyano groups. The energetically lowest path for its isomerization is via oxazirine intermediate formation, which is the rate-determining step . This reactivity is exploited in various synthetic applications.

Comparison with Similar Compounds

Table 1: Physical and Thermodynamic Properties

Compound CAS Number Molecular Weight (g/mol) Melting Point (°C) logPoct/wat Reactivity in Oxidative Hydration
2,6-Dimethoxybenzonitrile 16932-49-3 163.17 187–188 1.47 Non-reactive (steric hindrance)
3,5-Dimethoxybenzonitrile 19179-31-8 163.17 Not reported ~1.5 (estimated) Reactive (no steric hindrance)
2,4-Dimethoxybenzonitrile 4107-65-7 163.17 Not reported ~1.4 (estimated) Reactive
2-Methoxybenzonitrile 6609-56-9 133.15 35–38 1.12 Reactive

Reactivity and Functional Group Behavior

  • Oxidative Hydration: Unlike most aromatic nitriles, 2,6-dimethoxybenzonitrile resists conversion to amides under sodium perborate/aqueous methanol conditions due to steric hindrance from the two ortho-methoxy groups . In contrast, 3,5-dimethoxybenzonitrile reacts efficiently, highlighting the role of substituent positioning.
  • Synthetic Challenges : The synthesis of 2,6-dimethoxybenzonitrile suffers from low yields (~27% in some routes) compared to analogues like 2-methoxybenzonitrile, which can be prepared via straightforward Grignard reactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-dimethoxybenzonitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nitrile formation via nucleophilic substitution or cyanation of 2,6-dimethoxybenzene derivatives. describes a low-yield route starting from m-dinitrobenzene, converted to 2-nitro-6-methoxybenzonitrile and then to 2,6-dimethoxybenzonitrile via saponification. Critical factors include temperature control (e.g., maintaining 80°C during crystallization) and purification using decolorizing charcoal to remove impurities like unreacted nitrile or amide byproducts .
  • Data Note : The overall yield is often <50% due to intermediate instability. Alternative routes (e.g., methoxylation of pre-cyanated substrates) may improve efficiency but require rigorous anhydrous conditions .

Q. How should 2,6-dimethoxybenzonitrile be handled to ensure stability during storage and experimentation?

  • Methodology : The compound is sensitive to air and moisture ( ). Store under inert gas (argon/nitrogen) in airtight containers at −20°C. Use chemical fume hoods for handling to avoid hydrolysis or oxidation. Pre-dry solvents (e.g., THF, DMF) over molecular sieves before reactions .
  • Safety Note : Degradation products (e.g., 2,6-dimethoxybenzamide) may form upon prolonged exposure to humidity, altering reactivity in downstream applications .

Q. What spectroscopic and analytical techniques are most effective for characterizing 2,6-dimethoxybenzonitrile?

  • Methodology :

  • NMR : Distinct aromatic proton signals at δ 7.2–7.4 ppm (meta-methoxy groups) and nitrile carbon at ~115 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry : Molecular ion peak at m/z 163 (M+^+) with fragmentation patterns confirming methoxy and nitrile groups .
  • Melting Point : 119–123°C (pure form); deviations >2°C indicate impurities like residual starting material .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the reactivity of 2,6-dimethoxybenzonitrile in electrophilic or nucleophilic reactions?

  • Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but sterically hinder ortho/para positions. shows that in oxidation reactions with H2_2O2_2/HCOOH, 2,6-dimethoxybenzonitrile forms 3-hydroxy-2,6-dimethoxybenzonitrile (39% yield) rather than quinones, unlike less-substituted analogs. This selectivity arises from methoxy groups stabilizing intermediate radicals and directing hydroxylation to the para-nitrile position .
  • Data Contradiction : While methoxy groups typically enhance benzoic acid acidity (), their steric bulk in 2,6-dimethoxybenzonitrile limits nitrile participation in coupling reactions (e.g., Suzuki-Miyaura), requiring Pd catalysts with bulky ligands (e.g., SPhos) .

Q. What strategies mitigate competing side reactions when using 2,6-dimethoxybenzonitrile as a precursor in heterocyclic synthesis?

  • Methodology :

  • Cycloadditions : Use nitrile oxides (generated in situ from hydroxylamine intermediates) under strict pH control (pH 4–5) to avoid hydrolysis. highlights the use of 2,6-dimethoxybenzonitrile oxide as a "stopper" in supramolecular assemblies, requiring anhydrous DCM and low temperatures (0–5°C) .
  • Nitrile Transformations : Catalytic hydrogenation (H2_2, Pd/C) to 2,6-dimethoxybenzylamine must avoid over-reduction; partial pressure control (<1 atm) and short reaction times (<2 hrs) prevent C–O bond cleavage .

Q. How can discrepancies in reported yields for 2,6-dimethoxybenzonitrile-derived products be resolved?

  • Case Study : reports 39% yield for phenol formation via H2_2O2_2 oxidation, while cites <50% yield for saponification to 2,6-dimethoxybenzoic acid. Contradictions arise from:

  • Impurity Profiles : Residual nitrile or amide (from incomplete saponification) skew titration-based purity assessments .
  • Reaction Monitoring : Use HPLC or in situ IR to track nitrile consumption and intermediate formation. Adjust stoichiometry (e.g., excess H2_2O2_2) to favor phenol over quinone pathways .

Methodological Best Practices

  • Synthesis Optimization : Replace traditional saponification (low yield) with microwave-assisted hydrolysis (150°C, 30 min) for higher purity .
  • Safety Protocols : Follow NIOSH REL guidelines for nitrile handling; use OSHA-compliant respirators and neoprene gloves to prevent dermal/ocular exposure .
  • Data Validation : Cross-reference melting points with differential scanning calorimetry (DSC) to detect polymorphic forms or eutectic mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.